N-benzyl-1-[(2-ethoxyphenyl)methyl]-N-methylpiperidine-3-carboxamide
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Overview
Description
N-benzyl-1-[(2-ethoxyphenyl)methyl]-N-methylpiperidine-3-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperidine ring, a benzyl group, and an ethoxybenzyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-[(2-ethoxyphenyl)methyl]-N-methylpiperidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Attachment of the Ethoxybenzyl Moiety: The ethoxybenzyl group can be attached through a Friedel-Crafts alkylation reaction using 2-ethoxybenzyl chloride and an aluminum chloride catalyst.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using N-methylamine and a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-[(2-ethoxyphenyl)methyl]-N-methylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethoxybenzyl positions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-1-[(2-ethoxyphenyl)methyl]-N-methylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-benzyl-1-[(2-ethoxyphenyl)methyl]-N-methylpiperidine-3-carboxamide can be compared with other similar compounds, such as:
N-benzyl-N-ethyl-1-(2-methoxybenzyl)-4-piperidinecarboxamide: Similar structure but with an ethyl group instead of a methyl group.
N-benzyl-1-(4-ethoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide: Similar structure but with a phenylethyl group instead of a methyl group.
Properties
Molecular Formula |
C23H30N2O2 |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-benzyl-1-[(2-ethoxyphenyl)methyl]-N-methylpiperidine-3-carboxamide |
InChI |
InChI=1S/C23H30N2O2/c1-3-27-22-14-8-7-12-20(22)17-25-15-9-13-21(18-25)23(26)24(2)16-19-10-5-4-6-11-19/h4-8,10-12,14,21H,3,9,13,15-18H2,1-2H3 |
InChI Key |
SXMVAVVUUHFGAG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1CN2CCCC(C2)C(=O)N(C)CC3=CC=CC=C3 |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCCC(C2)C(=O)N(C)CC3=CC=CC=C3 |
Origin of Product |
United States |
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